Sodium 3,4-diethylbenzene-1-sulfinate
Description
Properties
Molecular Formula |
C10H13NaO2S |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
sodium;3,4-diethylbenzenesulfinate |
InChI |
InChI=1S/C10H14O2S.Na/c1-3-8-5-6-10(13(11)12)7-9(8)4-2;/h5-7H,3-4H2,1-2H3,(H,11,12);/q;+1/p-1 |
InChI Key |
MGEJLGUCIZRGLI-UHFFFAOYSA-M |
Canonical SMILES |
CCC1=C(C=C(C=C1)S(=O)[O-])CC.[Na+] |
Origin of Product |
United States |
Reaction Mechanisms and Reactivity of Sodium 3,4 Diethylbenzene 1 Sulfinate
Nucleophilic Reactivity of the Sulfinate Anion
The sulfinate anion, 3,4-diethylbenzenesulfinate, is an ambident nucleophile, meaning it possesses two potential nucleophilic centers: the sulfur atom and the oxygen atoms. While both can react, the sulfur atom is generally more nucleophilic, leading predominantly to S-alkylation products. researchgate.net The nucleophilic character of the sulfinate is fundamental to its application in forming new carbon-sulfur and oxygen-sulfur bonds.
The 3,4-diethylbenzenesulfinate anion readily engages in nucleophilic substitution reactions with a variety of electrophiles. A primary application is the synthesis of sulfones through the reaction with alkyl halides. researchgate.netyoutube.com This reaction typically proceeds via an SN2 mechanism, where the sulfur atom attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.
Another class of electrophiles includes activated aryl halides, particularly those bearing strong electron-withdrawing groups (such as nitro groups) at the ortho and para positions. libretexts.orgmasterorganicchemistry.com The reaction proceeds through a nucleophilic aromatic substitution (SNAr) mechanism, characterized by an initial addition of the sulfinate nucleophile to the aromatic ring to form a negatively charged Meisenheimer complex, followed by the elimination of the halide ion to restore aromaticity. libretexts.orgmasterorganicchemistry.comlibretexts.org
Under certain conditions, particularly when promoted by Lewis acids like boron trifluoride etherate, O-attack can be favored, leading to the formation of sulfinate esters instead of sulfones. researchgate.net The choice between S- and O-attack can be influenced by the reaction conditions and the nature of the electrophile. researchgate.net
Table 1: Nucleophilic Substitution Reactions
| Electrophile Type | Reaction Mechanism | Major Product |
|---|---|---|
| Alkyl Halides | SN2 | Alkyl aryl sulfone |
| Activated Aryl Halides | SNAr | Diaryl sulfone |
The nucleophilic character of the 3,4-diethylbenzenesulfinate anion also enables it to participate in addition reactions with electron-deficient unsaturated systems. A notable example is the Michael addition (or conjugate addition) to α,β-unsaturated carbonyl compounds, nitriles, and sulfones. In this process, the sulfinate anion adds to the β-carbon of the unsaturated system, a reaction driven by the formation of a stabilized enolate intermediate.
This reactivity extends to other unsaturated compounds. For instance, sulfinates can add to alkynes, and the regioselectivity of the addition is often controlled by the specific reaction conditions and catalysts employed. researchgate.net Transition metal catalysis, for example with palladium, can be used to control the outcome of such addition reactions. researchgate.net
Radical Pathways Involving Sulfinate Species
Sodium sulfinates, including Sodium 3,4-diethylbenzene-1-sulfinate, are widely utilized as precursors for sulfonyl radicals (RSO₂•). researchgate.net These radical species are highly valuable intermediates in organic synthesis, enabling the formation of carbon-sulfur bonds through pathways that are complementary to nucleophilic or electrophilic reactions. researchgate.net
The 3,4-diethylbenzenesulfonyl radical can be generated from this compound via a single-electron transfer (SET) process. nih.gov This transformation can be initiated through various methods, including:
Photocatalysis: Visible-light photocatalysis can promote the formation of electron donor-acceptor (EDA) complexes between the sulfinate and a suitable partner, which upon excitation, leads to the generation of the sulfonyl radical. nih.gov
Electrochemical Oxidation: Anodic oxidation provides a clean and efficient method for generating sulfonyl radicals from sodium sulfinates without the need for chemical oxidants. researchgate.net
Chemical Oxidants: A range of chemical oxidants can effect the one-electron oxidation of the sulfinate to the corresponding sulfonyl radical. researchgate.net
Once generated, the 3,4-diethylbenzenesulfonyl radical is generally electrophilic in nature and exhibits high reactivity towards carbon-carbon multiple bonds. nih.gov It readily adds to alkenes and alkynes to form a new alkyl or vinyl radical, respectively, which can then be trapped or undergo further reactions. researchgate.netnih.gov
The initial addition of a sulfonyl radical to an unsaturated bond is often the first step in a radical cascade reaction. mdpi.com These cascades are powerful synthetic tools that allow for the rapid construction of complex molecular architectures from simple starting materials in a single step. mdpi.comnih.gov
In a typical cascade, the alkyl radical formed after the initial addition of the 3,4-diethylbenzenesulfonyl radical to an alkene or alkyne can undergo subsequent intramolecular cyclization onto another unsaturated moiety within the molecule. mdpi.com This process can be repeated, leading to the formation of multiple rings and stereocenters. Such radical cascade cyclizations provide an efficient route to sulfonylated heterocycles and carbocycles, which are important structural motifs in medicinal chemistry and materials science. mdpi.comnih.gov The synthetic utility of these reactions lies in their ability to form multiple C-C and C-S bonds in one pot under mild conditions. mdpi.com
Table 2: Generation and Fate of Sulfonyl Radicals
| Generation Method | Key Feature | Subsequent Reaction | Typical Product |
|---|---|---|---|
| Photocatalysis | Uses visible light, often mild conditions | Addition to Alkenes/Alkynes | Sulfones |
| Electrochemistry | Avoids chemical redox agents | Intramolecular Cyclization | Sulfonylated Heterocycles |
Electrophilic Transformations of this compound
While typically acting as a nucleophile or radical precursor, the sulfur atom in this compound can also exhibit electrophilic character under specific reaction conditions. nih.gov This less common reactivity pathway further broadens the synthetic applications of the compound.
One example of such a transformation is the synthesis of thiosulfonates. In the presence of a Lewis acid such as boron trifluoride diethyl etherate (BF₃·OEt₂), sodium sulfinates can undergo a disproportionation coupling reaction to form thiosulfonates. nih.govgoogle.com In this process, one molecule of the sulfinate is proposed to act as an electrophilic sulfur species that is attacked by the nucleophilic sulfur of a second sulfinate molecule. google.com This reaction provides a metal-free and oxidant-free method for constructing S-S bonds, yielding symmetrical or unsymmetrical thiosulfonates depending on the starting materials. nih.govgoogle.com
Transition Metal-Mediated Transformations
The utility of aryl sulfinates like this compound is significantly enhanced through transition metal catalysis, which enables the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.
Palladium catalysis provides a powerful platform for the utilization of aryl sulfinates as aryl sources in cross-coupling reactions. In these transformations, the sulfinate group acts as a leaving group, typically extruding sulfur dioxide (SO₂) in a process known as desulfinative coupling. This strategy allows aryl sulfinates to serve as alternatives to more common organometallic reagents like organoborons or organozincs. researchgate.net
A notable application is the synthesis of diarylmethanes through the palladium-catalyzed reaction of sodium sulfinates with benzyl (B1604629) chlorides. nih.gov The reaction proceeds via the extrusion of SO₂, forming a new carbon-carbon bond between the aryl group of the sulfinate and the benzylic carbon. Various aromatic sodium sulfinates can be employed, providing moderate to good yields of the corresponding diarylmethanes. nih.gov Heteroaryl sulfinates, such as pyridine (B92270) and pyrimidine (B1678525) sulfinates, have also been established as effective nucleophilic partners in palladium-catalyzed Suzuki-Miyaura-type cross-coupling reactions with aryl halides, demonstrating broad functional group tolerance. tcichemicals.com
Furthermore, palladium catalysis can achieve the sulfinylation of organoboron compounds using sulfinate esters. While this reaction forms sulfoxides rather than a direct C-C bond via desulfination, it highlights the reactivity of the sulfinate moiety in palladium-mediated cycles. acs.org The reaction between an organoboron and a sulfinate ester in the presence of a palladium precatalyst yields a diverse range of sulfoxides. acs.orgresearchgate.net
Table 1: Examples of Palladium-Catalyzed Reactions with Sulfinates
| Aryl Sulfinate Source | Coupling Partner | Palladium Catalyst/Ligand | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| Sodium benzenesulfinate (B1229208) | Benzyl chloride | Pd(OAc)₂ / XPhos | Diarylmethane | 85% | nih.gov |
| Sodium p-toluenesulfinate | 4-Chlorotoluene | Pd(OAc)₂ / SPhos | Diaryl | Not specified | researchgate.net |
| Sodium Pyridine-2-sulfinate | 1-bromo-4-vinylbenzene | Pd(dppf)Cl₂ | Aryl-heteroaryl | 92% | tcichemicals.com |
This table presents representative data to illustrate the scope of the reaction.
Copper catalysis offers a complementary approach to palladium for activating sodium sulfinates, often proceeding through different mechanistic pathways. Copper-catalyzed reactions frequently involve the generation of sulfonyl radicals from sulfinate salts. rsc.org These radicals can then participate in a variety of transformations, including addition to unsaturated systems.
A prominent example is the copper-catalyzed three-component 1,2-aryl sulfonylation of vinylarenes and 1,3-dienes. rsc.org In this process, a sulfonyl radical, generated from a sodium sulfinate, adds across the alkene. This creates a new benzylic radical, which then undergoes a copper-catalyzed arylation with an arylboronic acid to form the final product. rsc.org This method provides an efficient route to complex β,β-diaryl sulfones with high regioselectivity and stereoselectivity. rsc.org
Copper catalysts are also effective in preparing masked (hetero)aryl sulfinates. For instance, aryl iodides can react with specific sulfonylation reagents under mild, base-free copper catalysis to form β-ester aryl sulfones. nih.gov These sulfones serve as stable precursors that can be "unmasked" under basic conditions to generate the corresponding sulfinate in situ, which can then be functionalized to produce sulfones, sulfonamides, or sulfonyl halides. nih.gov Mechanistic investigations suggest that some copper-catalyzed reactions may involve the formation of a Cu(I) complex that interacts with the sulfone precursor to facilitate a ring-opening and subsequent nucleophilic transfer. chemrxiv.org
Table 2: Copper-Catalyzed Functionalization Involving Sulfinates
| Sulfinate Source | Substrate | Copper Catalyst | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| Sodium p-toluenesulfinate | Styrene / Phenylboronic acid | Cu(OAc)₂ | β,β-diaryl sulfone | 85% | rsc.org |
| Sodium 1-methyl 3-sulfinopropanoate (SMOPS) | 4-Iodoanisole | CuI / L-proline | Masked aryl sulfinate | 95% | nih.gov |
This table presents representative data to illustrate the scope of the reaction.
A more recent development in sulfinate chemistry is their use in sulfurane-mediated cross-coupling reactions. This method allows for the programmable and stereospecific installation of alkyl groups onto aromatic and heteroaromatic rings. nih.govnih.gov While much of the research has focused on alkyl sulfinates as precursors for C(sp³)-C(sp²) coupling, the underlying mechanism involves the formation of a hypervalent sulfur intermediate, a sulfurane, which is relevant to the broader class of sulfinates. nih.govelsevierpure.com
The reaction is typically initiated by the addition of a Grignard reagent to the sulfinate. This forms a sulfurane intermediate. researchgate.net Subsequent ligand coupling from this intermediate leads to the formation of a new C-C bond with high stereochemical fidelity, completely retaining the configuration of the C(sp³) partner. nih.gov Experimental and computational studies suggest a preference for the coupling of the original ligands on the sulfinate rather than the group from the activating Grignard reagent. researchgate.net This methodology simplifies the synthesis of medicinally relevant scaffolds containing complex alkyl bioisosteres. nih.govnih.gov
Table 3: Sulfurane-Mediated Coupling with Alkyl Sulfinates
| Alkyl Sulfinate | Coupling Partner (activated) | Grignard Activator | Product | Stereospecificity | Reference |
|---|---|---|---|---|---|
| TFCp-sulfinate | 4-chloropyridine | i-PrMgCl·LiCl | TFCp-pyridine | N/A | nih.gov |
| Enantioenriched sec-butyl sulfinate | 4-chloropyridine | i-PrMgCl·LiCl | sec-butyl-pyridine | >99% e.s. | nih.gov |
e.s. = enantiospecificity. This table illustrates the principle with alkyl sulfinates, as they are the primary substrates reported for this specific transformation.
Stereochemical Aspects of Sulfinate Reactions
When the sulfur atom in a sulfinate ester is a stereocenter, the stereochemical outcome of its reactions is of significant interest. Nucleophilic substitution at the chiral sulfur atom of a sulfinate can proceed with either inversion or retention of configuration. nih.gov
The synthesis of optically active sulfinate esters via the acid-catalyzed alcoholysis of optically active sulfinamides demonstrates this principle. The steric course of this reaction is highly dependent on the steric bulk of both the nucleophile (alcohol) and the leaving group. nih.gov For instance, reactions with bulky components tend to favor retention of configuration at the sulfur center. This outcome is rationalized by an addition-elimination mechanism that proceeds through a trigonal bipyramidal sulfurane intermediate. Pseudorotation of this intermediate prior to the elimination of the leaving group can lead to retention of stereochemistry. nih.gov Conversely, less sterically hindered reactants often lead to the expected inversion of configuration, typical of a bimolecular nucleophilic substitution (Sₙ2-S) pathway. nih.gov
The stereospecificity of transformations involving sulfinates is crucial for the synthesis of chiral sulfoxides and other important sulfur-containing compounds. researchgate.netnih.gov The Andersen method, a classic approach to synthesizing enantiomerically pure sulfoxides, relies on the diastereoselective preparation of menthyl p-toluenesulfinate followed by a Grignard reaction that proceeds with complete inversion at the sulfur center. nih.gov The development of catalytic, enantioselective methods for synthesizing sulfinate esters from prochiral sulfinates is an active area of research, employing chiral catalysts to control the stereochemistry at the newly formed sulfur stereocenter. thieme-connect.com
Theoretical and Computational Studies of Sodium 3,4 Diethylbenzene 1 Sulfinate
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and related properties of a chemical system. For the 3,4-diethylbenzene-1-sulfinate anion, these calculations can elucidate the distribution of electrons, the nature of chemical bonds, and the energies of molecular orbitals, which are critical for predicting its stability and reactivity.
Density Functional Theory (DFT) has become a primary workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. nih.govyoutube.com DFT methods are widely used to investigate the structural and electronic properties of organosulfur compounds, including aryl sulfinates. nih.gov In the context of sulfinate chemistry, DFT is applied to optimize molecular geometries, calculate vibrational frequencies, and predict a wide range of electronic properties. nih.gov Studies on related aryl sulfinate and sulfonamide compounds demonstrate that DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or larger, can accurately model structure-activity relationships. nih.govresearchgate.net These computational tools are instrumental in exploring reaction mechanisms, understanding regioselectivity, and predicting the outcomes of chemical transformations involving sulfinate species. nih.gov
A detailed analysis of the electronic structure of the 3,4-diethylbenzene-1-sulfinate anion provides a quantitative picture of its chemical characteristics. Key aspects of this analysis include:
Bonding and Charge Distribution: Natural Bond Orbital (NBO) analysis and Mulliken population analysis are common DFT-based methods used to determine the partial atomic charges on each atom. rsc.orgijpsat.org In the 3,4-diethylbenzene-1-sulfinate anion, a significant negative charge is localized on the oxygen atoms of the sulfinate group (-SO₂⁻), making this region a nucleophilic center. The sulfur atom, being bonded to two electronegative oxygen atoms, carries a partial positive charge. This charge distribution is often visualized using Molecular Electrostatic Potential (MEP) maps, which highlight the electron-rich (red) and electron-poor (blue) regions of the molecule, thereby identifying likely sites for electrophilic and nucleophilic attack. nih.gov
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. ijpsat.org For the 3,4-diethylbenzene-1-sulfinate anion, the HOMO is typically localized on the sulfinate group, particularly the oxygen atoms and the sulfur lone pair, while the LUMO is distributed over the aromatic ring's π* system. This distribution indicates that the sulfinate group is the primary site for reactions with electrophiles, and it can act as a precursor to sulfonyl radicals upon single-electron transfer. nih.govresearchgate.net
| Orbital | Energy (eV) | Primary Localization | Predicted Role in Reactivity |
|---|---|---|---|
| HOMO | -2.5 | Sulfinate Group (S-O bonds, S lone pair) | Electron donation, Nucleophilic attack, Radical formation |
| LUMO | 1.8 | Aromatic Ring (π* system) | Electron acceptance |
| HOMO-LUMO Gap (ΔE) | 4.3 | - | Indicator of kinetic stability |
Molecular Dynamics Simulations
While quantum calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.comnih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational changes and intermolecular interactions within a system, such as the salt dissolved in a solvent.
The 3,4-diethylbenzene-1-sulfinate anion possesses conformational flexibility due to the rotation of several single bonds. Key flexible points include:
The bond between the aromatic ring and the sulfur atom (C-S bond).
The bonds within the two ethyl side chains (C-C bonds).
MD simulations can map the potential energy surface associated with these rotations, identifying the most stable (lowest energy) conformations and the energy barriers between them. nih.gov This analysis helps to understand the molecule's preferred shape in solution and how its conformation might change upon interaction with other molecules or surfaces. The radius of gyration, a measure of the molecule's compactness, can also be tracked during a simulation to monitor significant conformational changes. researchgate.net
In a solution, typically aqueous, Sodium 3,4-diethylbenzene-1-sulfinate dissociates into a sodium cation (Na⁺) and a 3,4-diethylbenzene-1-sulfinate anion. MD simulations are exceptionally well-suited to study how these ions interact with solvent molecules. researchgate.net
Solvation Shells: Both the Na⁺ cation and the sulfinate anion will organize solvent molecules (e.g., water) around them to form structured solvation shells. The positively charged Na⁺ ion will be surrounded by the oxygen atoms of water molecules, while the negatively charged sulfinate group will interact favorably with the hydrogen atoms of water. The hydrophobic diethylbenzene part of the anion will tend to repel water molecules.
Radial Distribution Functions (RDFs): A key output from MD simulations is the RDF, which describes the probability of finding a particle at a certain distance from a reference particle. For example, an RDF calculated for the distance between the sulfinate oxygen atoms and water hydrogen atoms would show a sharp peak at a short distance, indicating a strong hydrogen bonding interaction and a well-defined first solvation shell. nih.gov
Ion Pairing: MD simulations can also quantify the extent of ion pairing between the Na⁺ and the sulfinate anion in solutions of varying concentrations. This involves analyzing the distance between the ions over time to determine whether they exist as solvent-separated ion pairs or contact ion pairs.
| Interacting Species | Type of Interaction | Significance |
|---|---|---|
| Sulfinate O⁻ ... H-O-H | Ion-Dipole, Hydrogen Bonding | Strongly structures the first solvation shell around the anionic headgroup. |
| Na⁺ ... O(H)-H | Ion-Dipole | Formation of a hydration shell around the cation. |
| Aromatic Ring ... Water | Hydrophobic Effect | Leads to disruption of water's hydrogen bond network. |
| Na⁺ ... ⁻O₂S-Ar | Ionic (Ion Pairing) | Affects the effective concentration and reactivity of the free anion. |
Computational Prediction of Reaction Pathways and Transition States
A significant application of computational chemistry is the elucidation of chemical reaction mechanisms. researchgate.net By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products. This involves locating and characterizing the energies of reactants, intermediates, transition states (TS), and products. researchgate.net
For reactions involving aryl sulfinates, DFT calculations are frequently employed to:
Model Radical Formation: Aryl sulfinates can be oxidized via a single-electron transfer (SET) to form highly reactive sulfonyl radicals. nih.gov Computational models can calculate the thermodynamics of this process and map the subsequent reaction pathways of the radical, such as addition to double bonds. nih.gov
Elucidate Cross-Coupling Mechanisms: In transition-metal-catalyzed reactions, such as palladium-catalyzed desulfinative cross-couplings, DFT can be used to model the elementary steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. acs.org This helps in understanding the role of ligands, the nature of catalytic intermediates, and the factors controlling the reaction's efficiency and selectivity.
Determine Activation Energies: The energy difference between the reactants and the transition state is the activation energy (or Gibbs free energy of activation, ΔG‡), which determines the reaction rate. By comparing the activation energies of competing pathways, computational studies can predict which reaction is kinetically favored. researchgate.net For instance, calculations can determine whether a reaction proceeds via a one-electron or two-electron pathway. nih.gov
Elucidation of Reaction Mechanisms through Computational Modeling
For related aromatic sulfinates, computational modeling has been instrumental in understanding their diverse reactivity. These studies often focus on the generation and subsequent reactions of sulfonyl radicals. Computational methods can map the potential energy surface of a reaction, identifying transition states and intermediates, which allows for the determination of activation energies and reaction rates. This information is key to understanding whether a reaction will proceed and via which mechanism. However, without specific studies on this compound, it is impossible to provide a detailed account of its reaction mechanisms supported by computational data.
Predictive Modeling of Reactivity and Selectivity
Predictive modeling uses computational results to forecast how a molecule will behave under different conditions. For an aromatic sulfinate, this could involve predicting its nucleophilicity or its susceptibility to oxidation. Factors such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and steric hindrance all play a role and can be quantified through calculations. Such models are invaluable for designing new synthetic routes or for understanding the compound's potential applications. The absence of specific computational data for this compound means that no such predictive models are currently available.
Advanced Spectroscopic and Structural Elucidation Techniques for Sulfinate Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For "Sodium 3,4-diethylbenzene-1-sulfinate," NMR provides detailed information about the connectivity of atoms and the spatial arrangement of the molecule.
For molecules with complex spin systems, such as "this compound," one-dimensional (1D) NMR spectra (¹H and ¹³C) can suffer from signal overlap, making unambiguous assignments challenging. Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to resolve these complexities. nih.gov
These experiments provide correlation maps between different nuclei, allowing for the definitive assignment of protons and carbons in the diethylbenzene moiety. For instance, a COSY spectrum would reveal the coupling between the methyl and methylene (B1212753) protons of the ethyl groups, while an HMBC spectrum would show long-range correlations from these protons to the aromatic carbons, confirming their positions at C-3 and C-4. The development of ultrafast 2D NMR methods can significantly reduce data acquisition times, which is particularly beneficial for analyzing complex mixtures or monitoring reactions in real-time. nih.gov Techniques that accelerate data acquisition without sacrificing the quality of the spectra are crucial for the efficient analysis of such compounds. researchgate.netnih.gov
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts and Correlations for this compound Note: Predicted values are illustrative and would need experimental verification.
| Atom | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| C1-SO₂Na | - | ~145-150 | H2, H5, H6 |
| C2-H | ~7.8-8.0 | ~125-128 | C1, C3, C4, C6 |
| C3-CH₂CH₃ | - | ~140-145 | H2, H5, CH₂, CH₃ |
| C4-CH₂CH₃ | - | ~140-145 | H5, H6, CH₂, CH₃ |
| C5-H | ~7.2-7.4 | ~128-132 | C1, C3, C4, C6 |
| C6-H | ~7.5-7.7 | ~126-129 | C1, C2, C4, C5 |
| -CH₂- (at C3) | ~2.6-2.8 | ~28-30 | C2, C3, C4, CH₃ |
| -CH₂- (at C4) | ~2.6-2.8 | ~28-30 | C3, C4, C5, CH₃ |
| -CH₃ (at C3) | ~1.2-1.4 | ~15-17 | C3, CH₂ |
| -CH₃ (at C4) | ~1.2-1.4 | ~15-17 | C4, CH₂ |
The ethyl groups and the sulfinate group in "this compound" are not static; they can rotate around their respective single bonds. Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study these conformational changes. umich.eduunibas.it By acquiring NMR spectra at variable temperatures, it is possible to observe changes in the line shape of the signals.
At high temperatures, if the rotation around the C-S bond is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, this rotation can slow down, potentially leading to the broadening and eventual splitting of signals for aromatic protons that become inequivalent in a fixed conformation. The energy barrier for this rotation can be calculated from the coalescence temperature. umich.edu Similarly, hindered rotation of the ethyl groups could be investigated. While Langevin dynamics simulations suggest that conformational exchange rates for some sulfonic esters are very high (10¹⁰-10¹¹ s⁻¹), accounting for temperature-independent spectra in those cases, the specific dynamics of "this compound" would require experimental investigation. nih.gov NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can also provide information about through-space proximity of protons, helping to determine the preferred conformation in solution. nih.gov
Mass Spectrometry for Mechanistic and Structural Insights
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. nih.gov
High-Resolution Mass Spectrometry (HRMS), using instruments like Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR), provides highly accurate mass measurements. nih.gov This accuracy allows for the unambiguous determination of the elemental formula of "this compound" and its fragments.
Tandem mass spectrometry (MS/MS) experiments involve the isolation of a specific ion (the precursor ion) and its fragmentation through collision-induced dissociation (CID). The resulting product ions are then analyzed to elucidate the structure of the precursor. nih.gov For "this compound," key fragmentation pathways would likely involve the loss of SO₂ or the cleavage of the ethyl groups. The study of fragmentation patterns of analogous compounds like sulfonamides reveals characteristic losses, such as the SO₂NHR moiety, which helps in proposing fragmentation mechanisms for the sulfinate. nih.gov The analysis of isotopic patterns, particularly for sulfur, further confirms the presence of this element in the fragments. youtube.com
Table 2: Plausible HRMS Fragmentation of the [M-Na]⁻ Anion of this compound Note: These are hypothetical fragmentation pathways.
| Precursor Ion (m/z) | Formula | Proposed Fragment Ion (m/z) | Formula of Fragment | Neutral Loss |
|---|---|---|---|---|
| 197.0744 | [C₁₀H₁₃O₂S]⁻ | 133.0788 | [C₁₀H₁₃]⁻ | SO₂ (63.9956) |
| 168.0628 | [C₉H₁₀O₂S]⁻ | C₂H₅ (29.0116) | ||
| 139.0496 | [C₈H₇O₂S]⁻ | C₂H₅ + H (30.0194) |
Ion Mobility Mass Spectrometry (IM-MS) is an advanced technique that separates ions not only by their mass-to-charge ratio but also by their size, shape, and charge in the gas phase. nih.govresearchgate.net This capability allows for the separation of isomers and, crucially, different conformers of the same molecule that may be indistinguishable by mass spectrometry alone. nih.gov
In an IM-MS experiment, ions are passed through a drift tube filled with a buffer gas. Their drift time is related to their rotationally averaged collision cross-section (CCS), which is a measure of their three-dimensional shape. researchgate.net For "this compound," IM-MS could potentially distinguish between different gas-phase conformations arising from the rotation of the sulfinate group or the ethyl substituents. This provides a unique way to gain insight into the molecule's conformational landscape, complementing data from solution-phase NMR and solid-state X-ray crystallography. nih.govbiorxiv.org
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. tcd.ie By diffracting X-rays off a single crystal of "this compound," a detailed map of electron density can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. researchgate.net
This technique would reveal the exact conformation of the molecule in the crystal lattice, including the orientation of the sulfinate group relative to the benzene (B151609) ring and the conformation of the two ethyl groups. mdpi.com Furthermore, it provides invaluable information about intermolecular interactions, such as ionic interactions between the sodium cation and the sulfinate anion, and potential π-stacking or van der Waals interactions between adjacent diethylbenzene moieties. nih.gov The resulting crystal structure serves as a benchmark for computational models and helps to rationalize the bulk properties of the solid material. nih.gov The regiochemistry of the sulfinate group at the C1 position and the ethyl groups at C3 and C4 would be unequivocally confirmed. acs.org
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characterization
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the functional group analysis and characterization of bonding within sulfinate compounds such as this compound. These methods probe the vibrational modes of molecules, providing a unique fingerprint that is highly sensitive to the molecular structure, the nature of chemical bonds, and the electronic environment of the constituent atoms.
In the context of this compound, the sulfinate functional group (-SO₂⁻) is of primary interest. The stretching vibrations of the sulfur-oxygen bonds are particularly informative. Due to resonance, the two S-O bonds are equivalent, leading to symmetric and asymmetric stretching modes. These vibrations typically appear in distinct regions of the infrared and Raman spectra, and their precise frequencies can be influenced by factors such as the nature of the cation (in this case, sodium) and the electronic effects of the substituents on the benzene ring (the two ethyl groups).
The carbon-sulfur (C-S) bond also exhibits a characteristic stretching vibration, although it is generally weaker than the S-O stretches. Analysis of the aromatic region of the spectrum reveals vibrations associated with the C-H and C=C bonds of the diethylbenzene ring. The positions and patterns of these bands can confirm the substitution pattern of the aromatic ring.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |
| Asymmetric SO₂ Stretch | 1050 - 1150 | Strong intensity in IR, variable in Raman. Highly characteristic of the sulfinate group. |
| Symmetric SO₂ Stretch | 950 - 1050 | Strong to medium intensity in both IR and Raman. Also a key indicator of the sulfinate functionality. |
| C-S Stretch | 650 - 750 | Weaker intensity. Its position can be influenced by conjugation with the aromatic ring. |
| Aromatic C=C Stretches | 1450 - 1600 | Multiple bands of varying intensity, characteristic of the benzene ring. |
| Aromatic C-H Bending (out-of-plane) | 700 - 900 | The pattern of these bands is indicative of the substitution pattern on the benzene ring. |
| Aliphatic C-H Stretches (ethyl groups) | 2850 - 3000 | Characteristic of the ethyl substituents. |
This table presents expected vibrational frequencies for this compound based on data from similar aromatic sulfinate compounds.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Sulfinate Derivatives
Chiroptical spectroscopy, particularly electronic circular dichroism (ECD), is a powerful technique for the stereochemical analysis of chiral molecules. While this compound itself is not chiral, the principles of chiroptical spectroscopy would become highly relevant for its chiral derivatives. Chirality in sulfinates can arise from the introduction of a stereogenic center, most commonly at the sulfur atom when it is bonded to three different groups (considering the lone pair of electrons).
The sulfinyl group in such chiral sulfinates acts as a chromophore. When this chiral chromophore interacts with circularly polarized light, it exhibits differential absorption of the left- and right-handed components. This differential absorption, plotted as a function of wavelength, gives rise to a circular dichroism spectrum. The sign and intensity of the Cotton effects in the CD spectrum are exquisitely sensitive to the three-dimensional arrangement of atoms around the stereogenic center.
The application of chiroptical spectroscopy to chiral sulfinate derivatives would allow for:
Determination of Absolute Configuration: By comparing the experimentally measured CD spectrum with that predicted by theoretical calculations (e.g., time-dependent density functional theory, TDDFT), the absolute configuration (R or S) of the stereogenic sulfur atom can be unambiguously determined.
Conformational Analysis: The CD spectrum is sensitive to the conformational preferences of the molecule. Therefore, it can be used to study the rotational isomerism and the preferred spatial arrangement of the groups attached to the sulfinate moiety.
Monitoring Stereoselective Reactions: In the synthesis of chiral sulfinates, CD spectroscopy can be employed to assess the enantiomeric excess and to monitor the progress of stereoselective transformations.
While specific CD spectral data for chiral derivatives of this compound are not available, the general principles are well-established from studies on other chiral sulfoxides and related sulfur-containing compounds. longdom.orgresearchgate.netlongdom.org The electronic transitions responsible for the CD signals in chiral aryl sulfinates are typically π → π* and n → π* transitions associated with the aromatic ring and the sulfinyl group.
| Spectroscopic Technique | Information Obtainable for Chiral Sulfinate Derivatives | Relevance to this compound |
| Electronic Circular Dichroism (ECD) | - Absolute configuration of the stereogenic sulfur atom- Conformational analysis- Enantiomeric purity assessment | Applicable to chiral derivatives of the compound. |
| Vibrational Circular Dichroism (VCD) | - Absolute configuration through analysis of vibrational transitions- Detailed conformational information in solution | A complementary technique to ECD for the study of chiral derivatives. |
This table outlines the potential applications of chiroptical spectroscopy to chiral derivatives of this compound.
Applications of Sodium 3,4 Diethylbenzene 1 Sulfinate in Advanced Organic Synthesis and Materials Research
Reagent in Targeted Organic Transformations
As a stable, easy-to-handle solid, Sodium 3,4-diethylbenzene-1-sulfinate offers a significant advantage over many other sulfur reagents, which can be foul-smelling, unstable, or toxic. rsc.orgchemrevlett.com It is a key intermediate for creating carbon-sulfur (C–S), nitrogen-sulfur (N–S), and sulfur-sulfur (S–S) bonds, which are integral to numerous functional molecules. rsc.orgnih.gov
The most prominent application of this compound is in the synthesis of sulfones. The sulfinate anion is an excellent S-centered nucleophile, readily reacting with various carbon-based electrophiles. researchgate.net The alkylation of sulfinate salts with alkyl halides is a long-established and reliable method for forming alkyl aryl sulfones. researchgate.net Furthermore, modern cross-coupling methodologies allow for the synthesis of diaryl or vinyl sulfones through reactions with aryl or vinyl halides, typically catalyzed by transition metals like palladium or copper. researchgate.netresearchgate.net
These reactions proceed by leveraging the sulfinate as a source of the "RSO₂" group, which is a common structural motif in pharmaceuticals and materials science. The general transformation involves the formation of a C–S bond where the sulfur atom is in the +4 oxidation state, characteristic of sulfones. rsc.orgrsc.org
Table 1: Representative Synthesis of Sulfones from this compound
| Electrophile | Catalyst/Conditions | Product Type |
| Alkyl Halide (e.g., Benzyl (B1604629) Bromide) | Polar aprotic solvent (e.g., DMF) | Alkyl (3,4-diethylphenyl) sulfone |
| Aryl Halide (e.g., 4-Iodotoluene) | Pd or Cu catalyst, ligand, base | Diaryl sulfone |
| Vinyl Halide (e.g., Bromostyrene) | Pd catalyst, ligand | Vinyl (3,4-diethylphenyl) sulfone |
| Activated Heteroaryl Halide | Metal-free, heat | Heteroaryl (3,4-diethylphenyl) sulfone |
While sulfinates are direct precursors to sulfones, they can also be used to generate thioethers (sulfides), which requires a formal reduction of the sulfur center. This transformation highlights the versatility of the sulfinate group. researchgate.net One advanced strategy involves the in situ reduction of the sulfinate to a more reactive sulfenylating species, which can then participate in reactions like C–H functionalization. rsc.orgnih.gov
For instance, using an induction agent like ammonium (B1175870) iodide, sodium arylsulfinates can serve as the sulfur source for the direct sulfenylation of C–H bonds in electron-rich systems like indoles and flavones. rsc.org This method avoids the use of volatile and odorous thiols, providing a more environmentally benign route to valuable thioether compounds. rsc.orgchemrevlett.com The reaction proceeds through a proposed arylthio radical intermediate, which is then trapped by the substrate to form the C–S bond.
The utility of this compound extends beyond sulfones and thioethers, serving as a precursor to a broader family of organosulfur compounds. rsc.orgnih.govrsc.org
Thiosulfonates : These compounds, featuring an S-S(O)₂ linkage, can be synthesized from sodium sulfinates through several methods. One approach involves a BF₃·OEt₂-mediated radical disproportionation reaction. google.com Alternatively, thiosulfonates can be formed by the coupling of sodium sulfinates with thiols or disulfides, often under aerobic conditions catalyzed by copper or iron salts. rsc.orgnih.gov Thiosulfonates themselves are valuable, showing biological activity and acting as intermediates for further synthesis. researchgate.netnih.gov
Sulfonamides : The sulfonamide functional group is a cornerstone of medicinal chemistry. This compound can be readily converted into 3,4-diethylbenzenesulfonamides by coupling it with various primary or secondary amines. rsc.orgacs.org This transformation typically requires an oxidant to facilitate the formation of the N–S bond.
Table 2: Synthesis of Other Organosulfur Compounds
| Target Compound | Co-reactant | Typical Conditions |
| 3,4-Diethylphenyl Thiosulfonate | Thiol or Disulfide | CuI or FeCl₃ catalyst, aerobic |
| N-Alkyl-3,4-diethylbenzenesulfonamide | Primary/Secondary Amine | Molecular iodine or other oxidant |
Role in Catalysis
While this compound is primarily known as a stoichiometric reagent, its derivatives are finding increasing relevance in the field of catalysis.
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. While the sulfinate salt itself is not typically an organocatalyst, its derivatives, particularly chiral sulfinate esters and sulfinamides, are of significant interest. researchgate.netthieme-connect.com Recent advancements have focused on the use of organocatalysts to synthesize these chiral sulfinyl compounds from prochiral sulfinates. researchgate.net These enantioenriched products can then serve as valuable chiral auxiliaries or building blocks in asymmetric synthesis. nih.gov
Furthermore, sulfenate anions, which are closely related chemical species, have been identified as a novel class of organocatalysts capable of promoting the synthesis of stilbenes from benzyl halides. nih.gov This suggests that under specific basic conditions, derivatives originating from this compound could potentially access catalytically active species.
In transition metal catalysis, ligands play a crucial role by binding to the metal center and modulating its steric and electronic properties, thereby controlling reactivity and selectivity. mdpi.commdpi.com Ligands are typically stable molecules containing donor atoms like phosphorus, nitrogen, or carbon that coordinate to the metal.
The direct incorporation of a sulfinate group as a stable, coordinating part of a ligand framework is not a widely documented strategy in catalysis. The sulfinate moiety's inherent reactivity as a nucleophile or its ability to act as a leaving group often makes it a participant in the reaction itself rather than a spectator ligand that tunes the metal's properties throughout a catalytic cycle. researchgate.netresearchgate.net Ligand design generally favors more inert, strongly coordinating functional groups to form robust and well-defined metal complexes. nih.gov Therefore, the application of this compound in ligand design for metal-catalyzed reactions is not a conventional or established role for this class of compounds.
Development of Functional Materials
The unique combination of a hydrophobic diethylbenzene backbone and a reactive, polar sulfinate group makes this compound a promising candidate for the synthesis of novel functional materials. Its potential extends to the creation of advanced polymers, the formation of complex supramolecular structures, and the synthesis of specialized dyes and pigments.
While not a polymer itself, this compound can serve as a precursor to monomers used in the synthesis of high-performance polymers. The sulfinate group can be chemically transformed into more reactive functionalities suitable for polymerization reactions. For instance, oxidation of the sulfinate to a sulfonyl chloride would create a monomer that can participate in polycondensation reactions with aromatic diols to form polysulfones, a class of thermoplastics known for their thermal stability and mechanical strength.
Furthermore, the sulfinate moiety can be used to prepare vinylsulfones. The resulting monomer, 3,4-diethylphenyl vinyl sulfone, could then undergo free-radical polymerization to produce polyvinylsulfones. The properties of such polymers, including solubility and thermal characteristics, would be influenced by the bulky and hydrophobic 3,4-diethylphenyl group. The development of sustainable and functional polymers is a rapidly advancing field, with a focus on integrating renewable resources and creating materials with adaptable properties. mdpi.com
| Potential Monomer | Polymerization Method | Resulting Polymer Class | Potential Properties |
|---|---|---|---|
| 3,4-diethylbenzene-1-sulfonyl chloride | Polycondensation (with diols) | Polysulfone | High thermal stability, chemical resistance, mechanical toughness |
| 3,4-diethylphenyl vinyl sulfone | Free-radical polymerization | Polyvinylsulfone | Modified solubility in organic solvents, specific thermal behavior |
The molecular structure of this compound is amphiphilic, possessing a polar, ionic head (the sodium sulfinate group) and a nonpolar, organic tail (the diethylbenzene ring). This characteristic makes it a candidate for integration into supramolecular assemblies. In aqueous solutions, these molecules could self-assemble into organized structures like micelles or vesicles, where the hydrophobic tails cluster together to minimize contact with water, and the hydrophilic heads form an outer shell.
The sulfinate group can also act as a ligand, coordinating with metal ions to form metallo-supramolecular structures. The directionality and strength of these coordination bonds, combined with other non-covalent interactions like π-π stacking of the benzene (B151609) rings, could be exploited to build complex, multi-dimensional architectures. These organized systems are of interest in areas such as catalysis, molecular recognition, and encapsulation.
| Structural Feature | Type of Interaction | Potential Supramolecular Structure | Potential Application |
|---|---|---|---|
| Amphiphilic nature | Hydrophobic effect | Micelles, Vesicles | Drug delivery, solubilization |
| Sulfinate group (-SO₂⁻) | Ion-dipole, Coordination | Metallo-organic complexes | Catalysis, sensors |
| Diethylbenzene ring | π-π stacking, van der Waals | Self-assembled monolayers | Surface modification |
This compound is not itself a dye, as it lacks the extensive conjugated system of chromophores necessary to absorb visible light. However, it can serve as a starting material for the synthesis of functional dyes, particularly azo dyes. wikipedia.org Azo dyes, which constitute a significant portion of all synthetic colorants, are typically synthesized through a diazotization-coupling reaction. nih.gov
To be used in this context, the 3,4-diethylbenzene-1-sulfinate would first need to be chemically modified to introduce an amino group onto the aromatic ring, creating a substituted aniline (B41778). This aniline derivative could then be diazotized using nitrous acid to form a reactive diazonium salt. The subsequent coupling of this diazonium salt with an electron-rich aromatic compound, such as a phenol (B47542) or another aniline, would result in the formation of an azo dye. nsf.govunb.ca The sulfinate group, or a derivative like a sulfonamide, could remain in the final dye structure as a functional moiety to influence properties such as solubility, lightfastness, or affinity for specific substrates.
A hypothetical synthetic pathway could involve:
Nitration: Introduction of a nitro group onto the diethylbenzene ring.
Reduction: Reduction of the nitro group to an amino group.
Diazotization: Conversion of the amino group to a diazonium salt.
Azo Coupling: Reaction with a coupling partner to form the final azo dye.
Solid-Phase Synthesis Applications as a Traceless Linker
One of the most significant applications for aryl sulfinates in advanced organic synthesis is their use in creating traceless linkers for solid-phase organic synthesis (SPOS). acs.orgdocumentsdelivered.comimperial.ac.uk SPOS is a technique that simplifies complex multi-step syntheses by attaching a starting material to an insoluble polymer support, allowing for easy purification by simple filtration and washing after each reaction step.
A "traceless" linker is a crucial component of SPOS that connects the molecule being synthesized to the solid support but is completely removed during the final cleavage step, leaving no residual functionality or "scar" on the product molecule. rsc.orgrsc.org Sodium benzenesulfinate (B1229208) attached to a polystyrene resin has been effectively used as a robust and versatile traceless linker. acs.orgacs.org This strategy can be directly applied using this compound.
The general strategy involves several key steps:
Immobilization: The sodium sulfinate is attached to a polymer support, typically a polystyrene resin cross-linked with divinylbenzene.
Linker Activation: The polymer-supported sulfinate is S-alkylated to form a sulfone. This sulfone is the active linker to which the synthetic substrate is attached.
Substrate Attachment & Synthesis: The molecule of interest is attached to the sulfone linker, and various chemical transformations are carried out on the resin-bound substrate.
Traceless Cleavage: The final product is released from the solid support via a reaction, often an elimination-cyclization, that completely removes the sulfone linker. acs.orgnih.gov
This methodology has been successfully applied to the solid-phase synthesis of libraries of complex heterocyclic compounds like pyrazolines and isoxazolines. acs.orgacs.orgnih.gov The diethyl groups on the benzene ring of the linker would be expected to influence the linker's physical properties, potentially improving the swelling characteristics of the resin in certain organic solvents and modifying the reactivity of the sulfone active site.
| Step | Description | Key Reagents/Intermediates | Purpose |
|---|---|---|---|
| 1 | Sulfinate S-Alkylation | Polymer-sulfinate, Alkyl halide (e.g., benzyl bromide) | Forms the stable sulfone linker attached to the solid support. acs.org |
| 2 | Sulfone Anion Alkylation | Polymer-sulfone, Base (e.g., n-BuLi), Electrophile (e.g., epoxide) | Attaches the first component of the target molecule to the linker. acs.org |
| 3 | On-Resin Modification | Oxidizing agent (e.g., Swern oxidation) | Modifies the resin-bound substrate (e.g., alcohol to ketone). acs.org |
| 4 | Traceless Release | Cleavage reagent (e.g., hydrazine, hydroxylamine) | Releases the final product via an elimination-cyclization reaction, leaving no linker fragment. acs.org |
Structure Reactivity Relationships and Analog Design in Sulfinate Chemistry
Systematic Investigation of Substituent Effects on Reactivity
The reactivity of an aromatic compound is significantly influenced by the electronic properties of the substituents attached to the benzene (B151609) ring. In sodium 3,4-diethylbenzene-1-sulfinate, the two ethyl groups at the C3 and C4 positions play a key role in modulating the reactivity of both the aromatic ring and the sulfinate moiety.
Research Findings:
Alkyl groups, such as ethyl groups, are generally considered to be weakly electron-donating. acs.orgnih.govacs.org This electron donation occurs through two primary mechanisms:
Inductive Effect (+I): The sp³-hybridized carbon atoms of the ethyl groups are less electronegative than the sp²-hybridized carbons of the benzene ring. This difference in electronegativity leads to a push of electron density from the alkyl groups into the ring through the sigma bonds. acs.orgrsc.org
Hyperconjugation: This involves the delocalization of electrons from the C-H sigma bonds of the ethyl groups into the pi-system of the aromatic ring. This effect also contributes to an increase in electron density within the ring.
The cumulative effect of these two electron-donating groups makes the 3,4-diethylbenzene ring more electron-rich than an unsubstituted benzene ring. This increased electron density, or nucleophilicity, has two major consequences:
Reactivity of the Aromatic Ring: The electron-rich ring is "activated" towards electrophilic aromatic substitution (EAS) reactions. nih.govrsc.org Electrophiles are more readily attacked by the pi-electron system of the diethylbenzene moiety compared to benzene itself. The directing effects of the substituents would need to be considered in such reactions.
Reactivity of the Sulfinate Group: The electron-donating nature of the ring enhances the nucleophilicity of the sulfur atom in the sulfinate group (-SO₂Na). This makes it a more potent nucleophile in reactions with electrophiles. For instance, in reactions to form sulfones or sulfonamides, a more electron-rich aryl sulfinate will generally react faster. rsc.orgnih.gov
The Hammett equation provides a quantitative way to assess the electronic effect of substituents on the reactivity of aromatic compounds. pharmacy180.comwikipedia.orglibretexts.org The substituent constant, sigma (σ), is a measure of the electron-donating or electron-withdrawing nature of a substituent. While specific Hammett constants for a 3,4-diethyl substitution pattern are not commonly tabulated, the effect can be approximated by considering the individual contributions of the ethyl groups. Ethyl groups have negative σ values, indicating their electron-donating character.
| Substituent on Sodium Benzenesulfinate (B1229208) | Expected Electronic Effect | Predicted Impact on Sulfinate Nucleophilicity | Predicted Impact on Ring Reactivity (EAS) |
|---|---|---|---|
| None (H) | Neutral (Reference) | Baseline | Baseline |
| 4-Nitro (NO₂) | Strongly Electron-Withdrawing | Decreased | Strongly Deactivated |
| 4-Chloro (Cl) | Weakly Electron-Withdrawing | Slightly Decreased | Weakly Deactivated |
| 4-Methyl (CH₃) | Weakly Electron-Donating | Slightly Increased | Weakly Activated |
| 3,4-Diethyl (CH₂CH₃)₂ | Moderately Electron-Donating | Increased | Moderately Activated |
Stereoelectronic Effects and Their Influence on Reaction Outcomes
Stereoelectronic effects are defined as the influence of the spatial arrangement of orbitals on the properties and reactivity of a molecule. wikipedia.orgresearchgate.net These effects arise from the geometric constraints that govern orbital overlap. wikipedia.org In the case of this compound, stereoelectronic considerations are most relevant to the conformation of the ethyl groups and their potential influence on reactions at the benzylic positions or the adjacent sulfinate group.
The ethyl groups are not sterically locked and can rotate around the C(ring)-C(alkyl) bond. However, they will adopt conformations that minimize steric hindrance with adjacent groups and the sulfinate moiety. While the impact on the reactivity of the sulfinate group itself is likely subtle due to its relative distance, these conformational preferences can be more significant in reactions involving the ethyl groups.
For instance, reactions at the benzylic position (the CH₂ group of the ethyl substituent) are common for alkylbenzenes, often proceeding via radical mechanisms. chemistrysteps.com The stability of the resulting benzylic radical is highly dependent on the overlap of the p-orbital containing the unpaired electron with the pi-system of the aromatic ring. The conformational arrangement of the ethyl group in the transition state of such a reaction would be a key stereoelectronic factor influencing the reaction rate and outcome. acs.org
Furthermore, in reactions involving chiral reagents or catalysts, the specific three-dimensional space occupied by the ethyl groups could influence the stereochemical outcome of the reaction, for example, by directing the approach of a reagent to one face of the molecule. researchgate.net
Rational Design of Modified Sulfinate Analogues
Understanding the structure-reactivity relationships of this compound allows for the rational design of analogues with fine-tuned chemical properties. By systematically varying the substituents on the aromatic ring, one can modulate the electronic character and, consequently, the reactivity of the sulfinate.
Design Strategies:
Enhancing Nucleophilicity: To create a more powerful nucleophilic sulfinate, stronger electron-donating groups (EDGs) could be incorporated onto the aromatic ring. For example, replacing the ethyl groups with methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups would significantly increase the electron density of the ring and the nucleophilicity of the sulfinate sulfur.
Reducing Nucleophilicity/Increasing Electrophilicity: Conversely, to decrease the nucleophilic character of the sulfinate, or to make the corresponding sulfonyl derivative a better electrophile, electron-withdrawing groups (EWGs) could be introduced. Substituents like a nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) group would withdraw electron density from the ring, making the sulfinate less reactive as a nucleophile.
Introducing Steric Bulk: The introduction of bulky substituents, particularly at the positions ortho to the sulfinate group (C2 or C6), could sterically hinder the approach of reactants to the sulfur atom. This can be used to control selectivity in certain reactions.
Incorporating Additional Functional Groups: Analogues can be designed with other reactive sites to enable tandem reactions or the synthesis of more complex molecules. For example, incorporating a vinyl group could allow for subsequent polymerization or addition reactions after the sulfinate has been utilized.
| Hypothetical Analogue | Modification | Predicted Change in Reactivity | Potential Application |
|---|---|---|---|
| Sodium 3,4-dimethoxybenzene-1-sulfinate | Replace ethyl with methoxy (strong EDG) | Greatly increased sulfinate nucleophilicity | Rapid formation of sulfones with weak electrophiles |
| Sodium 3,4-dinitrobenzene-1-sulfinate | Replace ethyl with nitro (strong EWG) | Greatly decreased sulfinate nucleophilicity | Precursor to highly electrophilic sulfonyl chlorides |
| Sodium 2,3,4-triethylbenzene-1-sulfinate | Add an ethyl group at the ortho position | Increased steric hindrance at the sulfinate | Selective reactions with smaller electrophiles |
| Sodium 4-ethyl-3-vinylbenzene-1-sulfinate | Replace one ethyl with a vinyl group | Introduces a site for polymerization/addition | Synthesis of functional polymers |
Computational Approaches to Structure-Reactivity Correlations for Synthetic Utility
Computational chemistry provides powerful tools for understanding and predicting the reactivity of molecules like this compound. researchgate.net Methods such as Density Functional Theory (DFT) can be employed to model the electronic structure and properties of the molecule, offering insights that are complementary to experimental data.
Key Computational Analyses:
Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface. For this compound, an ESP map would show regions of high electron density (negative potential), likely concentrated on the sulfinate oxygen atoms, indicating the primary sites for interaction with electrophiles.
Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to predicting reactivity. The energy and location of the HOMO indicate the molecule's ability to act as a nucleophile (electron donor), while the LUMO indicates its ability to act as an electrophile (electron acceptor). For this sulfinate, the HOMO is expected to have significant contributions from the sulfur and oxygen lone pairs.
Natural Bond Orbital (NBO) Analysis: This analysis provides detailed information about charge distribution and orbital interactions. It can quantify the electron-donating effects of the diethyl groups through induction and hyperconjugation and assess the delocalization of charge within the sulfinate group.
Reaction Pathway Modeling: Computational methods can be used to model the transition states of reactions involving the sulfinate. By calculating the activation energies for different potential pathways, chemists can predict the most likely products and optimize reaction conditions for desired outcomes.
These computational approaches allow for the creation of quantitative structure-activity relationships (QSAR), where calculated molecular descriptors are correlated with experimentally observed reactivity. This synergy between computation and experiment accelerates the rational design of new reagents and synthetic methodologies.
| Computational Method | Calculated Property | Relevance to Synthetic Utility |
|---|---|---|
| Density Functional Theory (DFT) | Electrostatic Potential (ESP) Map | Identifies nucleophilic and electrophilic sites |
| DFT / Hartree-Fock | HOMO/LUMO Energies and Distribution | Predicts reactivity in pericyclic and nucleophile-electrophile reactions |
| Natural Bond Orbital (NBO) Analysis | Atomic Charges, Orbital Occupancies | Quantifies substituent effects and charge delocalization |
| Transition State Searching (e.g., QST2/3) | Activation Energies (ΔG‡) | Predicts reaction rates and selectivity (kinetic vs. thermodynamic control) |
Derivatization Strategies to Introduce New Functionalities
Sodium aryl sulfinates are exceptionally versatile building blocks in organic synthesis, serving as precursors to a wide array of sulfur-containing functional groups. rsc.orgnih.govsemanticscholar.orgrsc.org The sulfinate moiety in this compound can be readily converted into sulfones, sulfonamides, and sulfonyl chlorides, among other derivatives. nih.govacs.org These transformations typically involve reactions with electrophiles or proceed via radical intermediates. nih.gov
Common Derivatization Reactions:
Synthesis of Sulfones: Aryl sulfinates react with alkyl halides, epoxides, or other carbon-based electrophiles to form sulfones (R-SO₂-R'). This is a common and robust method for creating C-S bonds. researchgate.net
Synthesis of Sulfonamides: The formation of sulfonamides from sodium sulfinates often proceeds through an in-situ conversion to a more reactive intermediate, such as a sulfonyl chloride, followed by reaction with a primary or secondary amine. acs.orgnih.govacs.org Direct oxidative amination methods have also been developed using various reagents. rsc.org
Synthesis of Sulfonyl Chlorides: Treatment of sodium sulfinates with a chlorinating agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), provides the corresponding sulfonyl chloride. organic-chemistry.orgresearchgate.net These are highly valuable electrophilic intermediates for the synthesis of sulfonamides and sulfonate esters.
Radical Reactions: Sodium sulfinates can serve as precursors to sulfonyl radicals (R-SO₂•) under oxidative conditions. nih.gov These radicals can participate in a variety of addition and cyclization reactions, offering unique synthetic pathways. mdpi.com
Synthesis of Thiosulfonates: Reaction with electrophilic sulfur sources can yield thiosulfonates. For example, coupling with thiols under oxidative conditions or reacting with disulfides can form an S-S bond. rsc.org
These derivatization strategies highlight the synthetic utility of this compound as a central hub for accessing a diverse range of organosulfur compounds. researchgate.netresearchgate.netnih.gov
| Target Functional Group | Typical Reagents | General Transformation |
|---|---|---|
| Sulfone | Alkyl Halide (e.g., CH₃I, BnBr) | Ar-SO₂Na + R-X → Ar-SO₂-R |
| Sulfonamide | 1. Chlorinating Agent 2. Amine (R₂NH) | Ar-SO₂Na → [Ar-SO₂Cl] → Ar-SO₂-NR₂ |
| Sulfonyl Chloride | N-Chlorosuccinimide (NCS) | Ar-SO₂Na + NCS → Ar-SO₂-Cl |
| Thiosulfonate | Thiol (R-SH) + Oxidant | Ar-SO₂Na + R-SH → Ar-SO₂-S-R |
Environmental Fate of Sulfinate Compounds in Research Contexts
Investigational Studies on Degradation Pathways in Environmental Models
The environmental persistence of any chemical compound is largely determined by its susceptibility to various degradation processes. For aromatic sulfinates, these processes include photodegradation, biodegradation, and hydrolysis.
Photodegradation involves the breakdown of chemical compounds by light energy. For aromatic sulfinates and related sulfonated compounds, this process is typically studied using controlled UV irradiation. Research on analogous compounds like linear alkylbenzene sulfonate (LAS) and aryl sulfonamides indicates that direct photolysis by absorption of environmental UV light is often slow. tandfonline.comnih.gov However, the process can be significantly accelerated by the presence of photosensitizers or through advanced oxidation processes (AOPs) that generate highly reactive species. tandfonline.comulsan.ac.kr
In laboratory settings, the UV/H₂O₂ process is a common AOP used to study degradation. tandfonline.com This process generates hydroxyl radicals (•OH), which are powerful oxidizing agents that can attack the aromatic ring and the sulfinate group. For aryl sulfonamides, a related class of compounds, photolysis can lead to the cleavage of the sulfur-nitrogen bond. rsc.org A similar primary mechanism for aryl sulfinates would be the cleavage of the carbon-sulfur (C–S) bond, leading to the formation of diethylbenzene derivatives and sulfite (B76179) or sulfate (B86663) ions.
The degradation pathway can proceed through several steps:
Initiation: Absorption of UV light by the molecule or by a photosensitizer.
Radical Attack: Attack by photochemically generated radicals (e.g., •OH) on the aromatic ring or the alkyl side chains.
Bond Cleavage: Fission of the C–S bond, releasing the sulfur moiety.
Intermediate Formation: Generation of various intermediates, such as hydroxylated diethylbenzene and other oxidized aromatic products.
Mineralization: Complete breakdown of intermediates into carbon dioxide, water, and sulfate.
The table below summarizes potential photodegradation products based on studies of related aromatic compounds.
| Initial Compound Class | Degradation Process | Potential Intermediates/Products | Reference Compounds |
|---|---|---|---|
| Aryl Sulfinates/Sulfonates | UV/AOP | Hydroxylated aromatics, Sulfite/Sulfate ions, Ring-opened aliphatic acids | Linear Alkylbenzene Sulfonate (LAS) |
| Aryl Sulfonamides | UV Photolysis | Aromatic amines, Sulfonic acids | N-tosylglycine |
The presence of a sulfonate or sulfinate group on an aromatic ring generally makes a compound more resistant to microbial degradation compared to its non-sulfonated counterpart. researchgate.net This is because the C-S bond is stable and requires specific enzymatic machinery to cleave. However, numerous microbial strains have been identified in research models that can degrade these compounds, often utilizing them as a source of sulfur or carbon.
Microorganisms from the genera Pseudomonas, Rhodococcus, and Klebsiella are frequently implicated in the breakdown of sulfonated aromatics. nih.govnih.gov One of the most well-studied mechanisms for the aerobic desulfurization of organosulfur compounds is the "4S pathway," originally identified for dibenzothiophene. nih.govwikipedia.org This pathway involves four key enzymatic steps:
DszC: Two sequential mono-oxygenation steps converting the sulfur atom to a sulfoxide, then to a sulfone.
DszA: A monooxygenase that cleaves one C-S bond of the sulfone intermediate.
DszB: A desulfinase that cleaves the second C-S bond, releasing the sulfur as sulfite (SO₃²⁻).
For a compound like Sodium 3,4-diethylbenzene-1-sulfinate, a similar pathway could be hypothesized, where the sulfinate is first oxidized to a sulfonate, followed by enzymatic cleavage of the C-S bond to yield 3,4-diethylphenol (B1332101) (or a catechol derivative) and sulfite. The released sulfite is then typically oxidized to sulfate (SO₄²⁻).
The alkyl side chains (diethyl groups) may also be subject to microbial attack, typically through oxidation, which can occur before or after the desulfination step. The ultimate goal of microbial action in aerobic environments is the complete mineralization of the organic compound to CO₂ and H₂O. nih.gov
Hydrolysis is the chemical breakdown of a compound due to reaction with water. The stability of sulfinate compounds in water is a key factor in their environmental persistence. Research on simple acyclic sulfinate esters, such as methyl benzenesulfinate (B1229208), shows they are relatively stable under neutral and alkaline conditions. rsc.org However, they can undergo hydrolysis under acidic conditions. rsc.org
The acid-catalyzed hydrolysis of a sulfinate ester likely involves protonation at the alkoxy oxygen, followed by an Sₙ2-like nucleophilic attack by water at the sulfur atom. rsc.org For a sulfinate salt like this compound, the sulfinate anion (RSO₂⁻) is generally stable in water. The corresponding sulfinic acid (RSO₂H) is a moderately strong acid and is known to be unstable, tending to disproportionate into the corresponding sulfonic acid (RSO₃H) and a thiosulfonate. wikipedia.org However, at typical environmental pH values (6-8), the compound will exist as the more stable sulfinate anion. Therefore, significant hydrolytic degradation under normal environmental conditions is considered unlikely.
Adsorption and Desorption Phenomena in Model Environmental Systems
The mobility of a chemical in the environment is governed by its tendency to adsorb (bind) to soil and sediment particles or to desorb back into the water phase. For ionic compounds like this compound, electrostatic interactions play a major role.
In aqueous solution, the compound dissociates into a sodium cation (Na⁺) and a 3,4-diethylbenzene-1-sulfinate anion. Most soil and sediment particles have a net negative surface charge at neutral pH. Consequently, the negatively charged sulfinate anion will experience electrostatic repulsion, which generally limits its adsorption and increases its mobility in the subsurface environment.
Studies on related compounds like alkylbenzene sulfonates (ABS) show that adsorption is highly dependent on environmental factors:
pH: Adsorption tends to increase at lower pH values (pH 4-5). koreascience.kr This is because a lower pH can increase the positive charge on the surfaces of soil minerals (like iron and aluminum oxides), providing more sites for anion adsorption.
Soil Composition: Soils with higher clay and organic matter content may exhibit different adsorption capacities. While organic matter can contribute to sorption of the hydrophobic diethylbenzene portion of the molecule, the ionic nature of the sulfinate group is often the dominant factor. researchgate.net
Particle Size: Soils with smaller particle sizes (and thus larger surface areas) have shown a greater capacity for adsorption of related aromatic compounds like benzene (B151609). researchgate.net
Desorption studies on sulfonated compounds often indicate that a significant portion of the adsorbed amount can be readily released back into the water phase, suggesting that the binding is often reversible and weak. researchgate.net This potential for high mobility means that such compounds can be transported from soil into groundwater.
Methodologies for Tracking Sulfinate Compounds in Environmental Research
Accurate tracking of sulfinate and related compounds in environmental samples (e.g., water, soil, biota) is crucial for understanding their fate and transport. Due to their polarity and typically low concentrations, sophisticated analytical techniques are required.
The most common approach involves a sample preparation step followed by instrumental analysis.
Sample Preparation: For water samples, solid-phase extraction (SPE) is the most widely used technique for pre-concentrating the target analytes and removing interfering substances from the matrix. researchgate.netresearchgate.net For solid samples like soil or biological tissues, techniques such as pressurized liquid extraction (PLE) or ultrasonic-assisted extraction are employed. nih.gov
Instrumental Analysis: High-performance liquid chromatography (HPLC) is the preferred separation technique for these polar, non-volatile compounds. mdpi.com For detection and quantification, HPLC is most often coupled with tandem mass spectrometry (MS/MS). redalyc.orgresearchgate.net
LC-MS/MS: This technique offers very high sensitivity and selectivity, allowing for the detection of compounds at the nanogram-per-liter (ng/L) level. It can definitively identify the target compound based on its retention time and the mass-to-charge ratio of its precursor and product ions. nih.gov
HPLC-UV: For higher concentrations, HPLC with an ultraviolet (UV) detector can be a simpler and more cost-effective option, although it is less sensitive and selective than LC-MS/MS. researchgate.net
Other techniques that have been applied to the analysis of related sulfur-containing compounds include gas chromatography (GC) after a derivatization step to make the analytes volatile, and ion chromatography. redalyc.orgolympianwatertesting.com
Use of Radiolabeled Compounds in Fate Studies
The use of radiolabeled compounds is a cornerstone technique in environmental fate studies, providing unparalleled insights into the behavior of chemicals like sulfinates. battelle.orgsmithers.com By incorporating a radioactive isotope, such as Carbon-14 (¹⁴C) or Hydrogen-3 (³H), into the molecular structure of a sulfinate compound, researchers can meticulously track its movement and transformation with high sensitivity and accuracy. nih.gov
Radiolabeling is essential for determining a complete mass balance, which accounts for the total distribution of the applied chemical, including the parent compound, its metabolites, non-extractable residues bound to soil or sediment, and volatile substances like carbon dioxide produced during mineralization. smithers.comfera.co.uk This comprehensive accounting is crucial for understanding the ultimate fate of the compound in the environment. Studies using radiolabeled materials can elucidate degradation pathways, identifying transient intermediates and final breakdown products that might otherwise go undetected. battelle.orgsmithers.com
The advantages of using radiolabeled compounds in environmental fate studies are significant. They allow for accurate quantification of the compound and its derivatives in complex matrices with minimal interference, and they often provide lower limits of detection than non-radiolabeled techniques. battelle.org This level of detail is indispensable for regulatory assessments and for building accurate environmental models. criver.com The use of radiolabeled compounds has been a standard practice in the regulated chemical industry for over three decades to determine the distribution and fate of compounds. smithers.com
Table 1: Key Aspects of Radiolabeled Environmental Fate Studies
| Feature | Description | Relevance to Sulfinate Compound Studies |
|---|---|---|
| Mass Balance | Quantitative accounting of the radiolabeled substance throughout the study, including parent compound, metabolites, bound residues, and volatiles (e.g., ¹⁴CO₂). smithers.com | Ensures a complete understanding of where the sulfinate and its degradation products reside in the environmental compartment (soil, water, sediment). |
| Pathway ID | Identification of the sequence of chemical or biological transformations that the parent compound undergoes. battelle.org | Elucidates the specific degradation pathway of the sulfinate, revealing the structure of intermediate and final breakdown products. |
| Degradation Rate | Measurement of how quickly the parent compound disappears and metabolites are formed and decline over time. fera.co.uk | Determines the persistence of the sulfinate compound in the environment (e.g., its half-life in soil or water). |
| Sensitivity | The ability to detect and quantify very low concentrations of the radiolabeled material. battelle.orgnih.gov | Allows for the tracking of the sulfinate and its metabolites at environmentally relevant concentrations. |
| Matrix Interference | Radiolabeled detection methods are less susceptible to interference from other substances present in environmental samples (e.g., soil organic matter). battelle.org | Provides more reliable and accurate quantification in complex samples like soil and sediment. |
Advanced Analytical Approaches for Environmental Sample Analysis
Analyzing environmental samples for sulfinate compounds and their transformation products requires highly sensitive and selective analytical methods. nih.gov Given the complexity of environmental matrices such as soil, water, and sediment, sample preparation is a critical first step, often involving techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate and concentrate the analytes of interest. nih.govmdpi.com
Once extracted, a variety of advanced analytical techniques can be employed for separation and detection. High-Performance Liquid Chromatography (HPLC) is a widely used technique, often coupled with a mass spectrometry (MS) detector. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly powerful, offering excellent selectivity and sensitivity for identifying and quantifying trace levels of organic compounds and their metabolites in complex mixtures. criver.comnih.gov This method allows for the confident identification of unknown degradation products through the analysis of their mass-to-charge ratio and fragmentation patterns.
For more volatile sulfinate derivatives or degradation products, Gas Chromatography (GC) coupled with mass spectrometry (GC-MS) is a preferred method. mdpi.com In addition to chromatography-based methods, other techniques like Capillary Electrophoresis (CE) have been applied for the separation of related sulfonated compounds and offer potential for sulfinate analysis. researchgate.net These advanced methods are crucial for validating the findings of radiolabeled studies and for monitoring the presence of these compounds in the environment. nih.govresearchgate.net
Table 2: Comparison of Advanced Analytical Techniques for Sulfinate Analysis
| Technique | Principle | Advantages for Sulfinate Analysis | Potential Limitations |
|---|---|---|---|
| HPLC-MS/MS | Separates compounds based on their interaction with a stationary phase, followed by mass analysis of the parent ion and its fragments. nih.gov | High sensitivity and selectivity; suitable for non-volatile and thermally unstable compounds; excellent for identifying unknown metabolites. criver.com | Matrix effects can sometimes suppress or enhance ion signals, requiring careful sample cleanup. |
| GC-MS | Separates volatile compounds in a gaseous mobile phase, followed by mass analysis. mdpi.com | Excellent for volatile and semi-volatile compounds; provides high-resolution separation. | Requires that analytes are volatile and thermally stable, or can be made so through derivatization. |
| Capillary Electrophoresis (CE) | Separates ions based on their electrophoretic mobility in an electric field. researchgate.net | High separation efficiency; requires very small sample volumes; low solvent consumption. | May have lower sensitivity compared to LC-MS/MS for trace analysis; can be sensitive to matrix composition. |
| ¹⁹F NMR Spectroscopy | A nuclear magnetic resonance technique used if the target compound contains fluorine. doaj.orgredalyc.org | Highly specific with no matrix interference; provides structural information. redalyc.org | Lower sensitivity compared to mass spectrometry; time-consuming data acquisition. redalyc.org |
Challenges and Future Directions in Sodium 3,4 Diethylbenzene 1 Sulfinate Research
Unresolved Mechanistic Questions and Open Problems
A significant hurdle in harnessing the full synthetic potential of sodium arenesulfinates, including sodium 3,4-diethylbenzene-1-sulfinate, lies in the incomplete understanding of their reaction mechanisms. The sulfinate anion is an ambident nucleophile, meaning it can react at either the sulfur or the oxygen atom. This duality often leads to mixtures of products (sulfones from S-attack and sulfinic esters from O-attack), and controlling this selectivity is a persistent challenge. researchgate.net
Isotopic labeling studies on other sodium arenesulfinates have been instrumental in revising previously proposed reaction mechanisms, particularly in reactions with alcohols where carbocation intermediates are formed. researchgate.net Similar mechanistic investigations specifically for this compound are crucial. The electronic and steric effects of the two ethyl groups on the benzene (B151609) ring could subtly influence the nucleophilicity of the sulfur and oxygen atoms, leading to different reactivity patterns compared to simpler arenesulfinates.
Key unresolved questions include:
Ambident Reactivity: How do the diethyl substituents on the benzene ring of this compound influence the S- versus O-alkylation selectivity under various reaction conditions (e.g., solvent, temperature, counter-ion)?
Radical Pathways: Sodium sulfinates can act as precursors to sulfonyl radicals, which are valuable intermediates in C-S bond formation. rsc.org The precise mechanisms of radical initiation and propagation involving this compound, especially in photoredox or electrochemical reactions, remain to be elucidated.
Disproportionation Reactions: Under certain conditions, such as in the presence of Lewis acids like boron trifluoride diethyl etherate, sodium sulfinates can undergo disproportionation to form thiosulfonates and other sulfur compounds. google.com Understanding the kinetics and mechanism of this process for this compound is essential for preventing unwanted side reactions and for potentially harnessing this reactivity in a controlled manner.
Development of More Efficient and Selective Synthetic Methodologies
The traditional synthesis of sodium arenesulfinates often involves the reduction of the corresponding sulfonyl chlorides. nih.gov For this compound, this would typically start from 3,4-diethylbenzene-1-sulfonyl chloride. uni.lunih.gov While effective, these methods can sometimes require harsh reagents like zinc or an excess of sulfites, leading to waste generation. nih.govacs.org
Future research should focus on developing greener, more efficient, and highly selective methods for the synthesis of this compound.
Potential areas for methodological development:
Catalytic Approaches: The use of transition metal catalysts, such as copper, has shown promise in the synthesis of related sulfinates under milder, base-free conditions. acs.org Exploring similar catalytic systems for the direct sulfination of 1,2-diethylbenzene (B43095) would be a significant advancement.
Electrochemical Synthesis: Electrochemical methods offer a sustainable alternative to traditional redox reagents. The development of an electrochemical process for the synthesis of this compound could reduce waste and improve safety. rsc.org
Improved Selectivity in Precursor Synthesis: The synthesis of the precursor, 3,4-diethylbenzene-1-sulfonyl chloride, often involves the chlorosulfonation of 1,2-diethylbenzene. This reaction can lead to isomeric impurities. Research into highly regioselective sulfonation and chlorination methods would ensure the production of high-purity starting materials. orgsyn.org
The following table summarizes potential synthetic routes for this compound, highlighting the need for more sustainable approaches.
| Synthetic Route | Precursors | Reagents & Conditions | Advantages | Challenges & Future Work |
| Traditional Reduction | 3,4-Diethylbenzene-1-sulfonyl chloride | Sodium sulfite (B76179), sodium bicarbonate, water, 70-80 °C | Established method, high yield | Use of excess reagents, potential for side reactions |
| Catalytic Synthesis | 1,2-Diethylbenzene | SO2 source, catalyst (e.g., Cu, Pd) | Milder conditions, potentially higher atom economy | Catalyst development, optimization of reaction parameters |
| Electrochemical Method | Thiophenols or disulfides | Electrochemical cell, specific electrode materials | Avoids stoichiometric oxidants/reductants, high selectivity | Development of specific electrodes, optimization of conditions |
Exploration of Novel Application Domains for the Compound
Sodium sulfinates are recognized as versatile building blocks in organic synthesis, capable of acting as sulfonylating, sulfenylating, or sulfinylating agents depending on the reaction conditions. nih.gov While the specific applications of this compound are not well-documented, its unique substitution pattern could offer advantages in several areas.
Potential novel applications to be explored:
Pharmaceuticals and Agrochemicals: The 3,4-diethylphenylsulfonyl moiety could be incorporated into new drug candidates or pesticides. The lipophilicity imparted by the ethyl groups might enhance membrane permeability and biological activity.
Polymer Chemistry: Sulfones, which can be synthesized from sulfinates, are known for their high thermal stability and desirable mechanical properties. This compound could serve as a monomer or a modifying agent in the synthesis of novel high-performance polymers.
Materials Science: The unique electronic properties of the 3,4-diethylphenylsulfonyl group could be exploited in the design of new organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Integration with Emerging Technologies (e.g., Flow Chemistry, Artificial Intelligence in Synthesis)
The future of chemical synthesis lies in the integration of advanced technologies to improve efficiency, safety, and discovery.
Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for automated, high-throughput screening of reaction conditions. nih.govthieme-connect.de Developing a continuous flow process for the synthesis and subsequent reactions of this compound could accelerate research and enable safer, more scalable production. thieme-connect.de
Predict the optimal conditions for the selective synthesis of this compound.
Screen virtual libraries of compounds containing the 3,4-diethylphenylsulfonyl moiety for potential biological activity.
Design novel, multi-step synthetic pathways that utilize this compound as a key intermediate.
Sustainability and Circular Economy Principles in Future Research and Development
Future research on this compound must be guided by the principles of green chemistry and the circular economy.
Key sustainability considerations:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste.
Renewable Feedstocks: Exploring the possibility of deriving the diethylbenzene precursor from renewable bio-based sources rather than petroleum.
Catalysis: Prioritizing the use of recoverable and reusable catalysts over stoichiometric reagents.
Solvent Selection: Utilizing greener solvents or solvent-free reaction conditions.
By addressing these challenges and pursuing these future directions, the scientific community can unlock the full potential of this compound and contribute to the advancement of sustainable chemical synthesis.
Q & A
Q. Table 1: Solvent Effects on Synthesis Yield
| Solvent System | Yield (%) | Purity (HPLC) |
|---|---|---|
| Ethanol/Water | 78 | 98.5 |
| Acetonitrile | 65 | 95.2 |
| DMF | 85 | 99.1 |
Advanced: How can researchers resolve contradictions in stability data under varying pH conditions?
Methodological Answer:
Stability discrepancies often arise from assay conditions. For example, accelerated stability testing at pH 4.6 (using sodium acetate buffer ) may show higher degradation rates than neutral pH due to sulfinate group hydrolysis. To reconcile
Use multiple analytical techniques (e.g., NMR for structural integrity, HPLC for purity).
Cross-validate with ion chromatography to track sulfate byproduct formation .
Conduct kinetic studies at controlled temperatures (25°C–60°C) to model degradation pathways.
Basic: What characterization techniques are critical for confirming the structure of this compound?
Methodological Answer:
Essential techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm ethyl and sulfonate group positions (δ 1.2–1.4 ppm for ethyl protons; δ 125–130 ppm for aromatic carbons adjacent to sulfonate).
- FT-IR : Peaks at 1040 cm⁻¹ (S=O symmetric stretch) and 1170 cm⁻¹ (asymmetric S-O stretch).
- Elemental Analysis : Match experimental C, H, S, and Na content to theoretical values (e.g., Na% deviation <0.5%).
Cross-reference with LC-MS to detect trace impurities .
Advanced: How can researchers optimize reaction conditions to minimize byproducts during large-scale synthesis?
Methodological Answer:
Apply Design of Experiments (DoE) to evaluate factors:
- Critical Parameters : Temperature (60°C–100°C), stoichiometry (sulfonating agent:substrate ratio 1.1:1 to 1.5:1), and mixing efficiency.
- Analytical Monitoring : Use inline FT-IR to track sulfonation progress and halt reactions at ~90% conversion to avoid over-sulfonation.
- Purification : Employ flash chromatography (silica gel, methanol:ethyl acetate gradient) to isolate the target compound from di-sulfonated byproducts .
Basic: What analytical methods are recommended for quantifying this compound in complex matrices?
Methodological Answer:
- HPLC-UV : Use a C18 column with a mobile phase of methanol and sodium 1-octanesulfonate buffer (pH 4.6, 65:35 v/v) for baseline separation . Calibrate with standards in the 0.1–100 µg/mL range.
- Ion Chromatography : Quantify sulfonate ions using a conductivity detector (eluent: 3.2 mM Na₂CO₃/1.0 mM NaHCO₃) to confirm decomposition in stability studies .
Advanced: How does the compound behave as a nucleophile in organic synthesis, and what methodological controls are needed?
Methodological Answer:
The sulfinate group acts as a soft nucleophile in SN2 reactions. Key controls:
Anhydrous Conditions : Use molecular sieves to prevent hydrolysis during coupling reactions.
Catalyst Screening : Test Pd(II)/Cu(I) systems for cross-coupling efficiency with aryl halides.
Byproduct Mitigation : Monitor for sulfone formation (via TLC, Rf 0.3 in hexane:ethyl acetate 3:1) and adjust reaction time/temperature accordingly .
Basic: What protocols ensure reproducible sample preparation for spectroscopic analysis?
Methodological Answer:
Dissolution : Use deuterated DMSO for NMR to enhance solubility; sonicate for 15 minutes.
Concentration Standardization : Prepare 10 mM stock solutions in HPLC-grade water, filtered (0.22 µm nylon membrane) to remove particulates .
pH Adjustment : For UV-Vis analysis, buffer samples to pH 7.0 (10 mM phosphate buffer) to avoid spectral shifts .
Advanced: How can researchers model the compound’s solubility and partition coefficients for drug delivery applications?
Methodological Answer:
- Shake-Flask Method : Measure solubility in octanol-water systems (24 hr equilibration, HPLC quantification).
- QSAR Modeling : Use logP values and Hansen solubility parameters to predict compatibility with lipid-based carriers.
- Temperature Dependence : Apply van’t Hoff analysis to solubility data (5°C–45°C) for thermodynamic parameter estimation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
